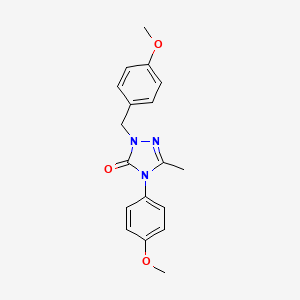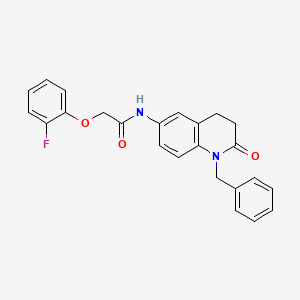![molecular formula C21H18FN5O2S B2954584 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 894060-33-4](/img/structure/B2954584.png)
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide” is a derivative of the triazolopyridazine class . Triazolopyridazines have been reported to have significant biological activities, including acting as inhibitors for various kinases .
Synthesis Analysis
The synthesis of similar triazolopyridazine derivatives has been reported in the literature . Typically, these compounds are synthesized through multi-step reactions involving the formation of the triazolopyridazine core followed by various substitutions .Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives has been studied using crystallography . These studies provide insight into the binding modes of these compounds, which can be useful for understanding their mechanism of action .Chemical Reactions Analysis
Triazolopyridazine derivatives have been reported to undergo various chemical reactions during their synthesis . These reactions typically involve the formation of the triazolopyridazine core and subsequent substitutions .Scientific Research Applications
Inhibitor of c-Met/VEGFR-2 Kinases
This compound is part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives that have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are important targets in cancer therapy, and inhibiting them can help to control the growth and spread of cancer cells .
Antiproliferative Activities
The compound has shown promising antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . This means it can inhibit the growth and division of these cancer cells, potentially slowing down the progression of the disease .
Induction of Apoptosis
In addition to its antiproliferative effects, the compound has been found to induce apoptosis (programmed cell death) in A549 cells . This is another way in which it can help to control the growth of cancer cells .
Inhibition of Intracellular Signaling
The compound has been shown to intervene in intracellular c-Met signaling of A549 cells . This could potentially disrupt the communication between cancer cells, further inhibiting their growth and spread .
Inhibition of Gene Expression
The compound has been found to inhibit the expression of c-Met and VEGFR-2 in A549 cells . By reducing the levels of these genes, which are often overexpressed in cancer, it could help to slow down the progression of the disease .
Low Hemolytic Toxicity
The compound has been found to have low hemolytic toxicity . This means it is less likely to cause damage to red blood cells, which is an important consideration in the development of new drugs .
Future Directions
properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-29-17-4-2-3-14(11-17)12-23-20(28)13-30-21-25-24-19-10-9-18(26-27(19)21)15-5-7-16(22)8-6-15/h2-11H,12-13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLAYDZTBPVRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)
![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)

![1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid](/img/structure/B2954510.png)
![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)
![N-[5-[2-(4-aminoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2954513.png)
![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)


![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)
![6-(pentafluorosulfanyl)benzo[d]oxazole-2(3H)-thione](/img/structure/B2954520.png)
